Ammonium hexafluorosilicate (CAS 16919-19-0) is a highly water-soluble, free-flowing crystalline inorganic salt utilized extensively as a precursor, etchant, and flux. Unlike alkali metal fluorosilicates, it decomposes cleanly at low temperatures into volatile gases, leaving no solid residue. This combination of high aqueous solubility and residue-free thermal decomposition makes it a highly effective choice for procurement in high-purity materials synthesis, advanced glass etching, and specialized electroplating where metal ion contamination must be strictly avoided[1].
Generic substitution with sodium hexafluorosilicate (Na2SiF6) or fluorosilicic acid (H2SiF6) frequently fails in precision applications. Na2SiF6 has poor water solubility (~6.5 g/L) compared to the ammonium salt, preventing the formulation of highly concentrated aqueous baths, and it leaves a persistent sodium fluoride (NaF) residue upon heating. Conversely, while H2SiF6 provides the active hexafluorosilicate anion without alkali metals, it is a highly corrosive liquid that incurs severe transport, storage, and handling liabilities. Ammonium hexafluorosilicate bridges this gap, offering the handling ease of a stable solid with the residue-free chemistry of a volatile acid [1].
In thermal processing, the choice of hexafluorosilicate salt dictates the purity of the final product. Ammonium hexafluorosilicate decomposes entirely into volatile ammonia, hydrogen fluoride, and silicon tetrafluoride at relatively low temperatures (145–175 °C). In stark contrast, the industry-standard comparator, sodium hexafluorosilicate, requires temperatures up to 650 °C for decomposition and leaves a persistent, solid sodium fluoride (NaF) residue [1]. This lack of alkali metal residue is critical for vapor-phase transport and high-purity chemical vapor deposition.
| Evidence Dimension | Decomposition temperature and solid residue |
| Target Compound Data | 145–175 °C with 0% solid metal residue |
| Comparator Or Baseline | Na2SiF6 at 650 °C leaving solid NaF residue |
| Quantified Difference | >475 °C lower decomposition threshold with complete volatilization |
| Conditions | Dry thermal decomposition under standard atmospheric conditions |
Procurement for high-purity precursor synthesis must prioritize the ammonium salt to prevent alkali metal contamination and reduce thermal processing energy requirements.
For liquid-phase applications such as electroplating, wood preservation, and buffered oxide etching (BOE), the solubility limit of the active salt determines the maximum bath concentration. Ammonium hexafluorosilicate exhibits an exceptionally high water solubility of 186 g/L at 17 °C [1]. The generic alternative, sodium hexafluorosilicate, is sparingly soluble, reaching only ~6.5 g/L under similar conditions. This nearly 30-fold difference allows the ammonium salt to maintain stable, highly concentrated solutions without the risk of premature precipitation.
| Evidence Dimension | Maximum aqueous solubility at 17 °C |
| Target Compound Data | 186 g/L |
| Comparator Or Baseline | Na2SiF6 (~6.5 g/L) |
| Quantified Difference | ~28.6x higher solubility |
| Conditions | Aqueous solution at 17 °C |
Buyers formulating concentrated industrial etchants or electrolytes rely on the ammonium salt to achieve required active concentrations without precipitation failures.
When a metal-free hexafluorosilicate source is required, buyers often weigh ammonium hexafluorosilicate against fluorosilicic acid (H2SiF6). Ammonium hexafluorosilicate is a free-flowing crystalline solid with a vapor pressure of just 0.099 hPa at 20 °C [1], making it stable for standard dry storage. Fluorosilicic acid, however, is a highly corrosive aqueous liquid that requires specialized polymer-lined tanks and stringent hazardous transport protocols. Procuring the solid ammonium salt drastically reduces shipping weight (by eliminating water mass) and mitigates catastrophic spill risks during manufacturing.
| Evidence Dimension | Physical state and storage requirements |
| Target Compound Data | Stable, free-flowing crystalline solid (0.099 hPa vapor pressure at 20 °C) |
| Comparator Or Baseline | H2SiF6 (Corrosive liquid requiring specialized lined containment) |
| Quantified Difference | Elimination of liquid transport weight and liquid spill hazards |
| Conditions | Standard warehouse storage and industrial transport |
Transitioning from liquid fluorosilicic acid to solid ammonium hexafluorosilicate significantly lowers hazardous logistics costs and improves facility safety.
In the processing of silicate minerals, ammonium hexafluorosilicate acts as a highly effective intermediate for silica removal. Research demonstrates that structural silica reacts to form ammonium hexafluorosilicate, which then sublimes cleanly between 220–460 °C [1]. This controlled sublimation removes structural silica from the mineral matrix without requiring the extreme temperatures or harsh liquid caustic fusions needed when using sodium-based fluxes, preserving the desired magnesium nesosilicate structures.
| Evidence Dimension | Silica removal mechanism |
| Target Compound Data | Clean sublimation of (NH4)2SiF6 at 220–460 °C |
| Comparator Or Baseline | Conventional alkali fusion (requires >800 °C and leaves alkali residues) |
| Quantified Difference | >300 °C reduction in processing temperature with no alkali residue |
| Conditions | Solid-phase mineral fluorination and firing |
Metallurgical and materials science buyers can utilize this compound for low-temperature, residue-free extraction of silica from complex mineral ores.
Because ammonium hexafluorosilicate decomposes entirely into volatile gases without leaving alkali metal residues, it is a highly effective precursor for synthesizing high-purity mesoporous silica and silica nanoparticles. It is selected over sodium hexafluorosilicate in these advanced material workflows to prevent sodium ion contamination [1].
The exceptional aqueous solubility of ammonium hexafluorosilicate allows for the formulation of highly concentrated, stable etching solutions for fused silica optics and laminated glass. It prevents the precipitation issues commonly encountered with sodium-based etchants, ensuring uniform surface treatment [2].
In extractive metallurgy and mineral processing, the compound is utilized to fluorinate silicate minerals. Its ability to sublime at low temperatures allows for the efficient, gas-phase removal of structural silica without the extreme heat or contamination associated with traditional alkali fusion methods [3].
As a solid, metal-free source of hexafluorosilicate, it is used as a flux and electrolyte additive in non-ferrous metal casting and electroplating. It provides the necessary acidic environment and fluoride complexing action without introducing unwanted sodium or potassium ions that could disrupt the plating bath chemistry [2].
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